molecular formula C31H35N5O4 B12916854 Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-phenyl-1-piperazinyl)butyl)-, ethyl ester CAS No. 160031-36-7

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-phenyl-1-piperazinyl)butyl)-, ethyl ester

Cat. No.: B12916854
CAS No.: 160031-36-7
M. Wt: 541.6 g/mol
InChI Key: CEIALHUCRRVMCS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, a fused bicyclic heterocyclic system comprising pyridine and pyrimidine rings. Key structural features include:

  • Substituents: Ethyl ester at the carboxylic acid position (enhancing bioavailability via lipophilicity). 1,2,3,4-Tetrahydro-2,4-dioxo moieties (partially saturated rings with ketone groups, influencing electronic properties and hydrogen bonding). 7-Methyl and 3-phenyl groups (modulating steric and electronic interactions with biological targets).

Pyrido[2,3-d]pyrimidines are "privileged scaffolds" with diverse applications, including kinase inhibition, antimicrobial activity, and anticancer effects .

Properties

CAS No.

160031-36-7

Molecular Formula

C31H35N5O4

Molecular Weight

541.6 g/mol

IUPAC Name

ethyl 7-methyl-2,4-dioxo-3-phenyl-1-[4-(4-phenylpiperazin-1-yl)butyl]pyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C31H35N5O4/c1-3-40-30(38)26-22-23(2)32-28-27(26)29(37)36(25-14-8-5-9-15-25)31(39)35(28)17-11-10-16-33-18-20-34(21-19-33)24-12-6-4-7-13-24/h4-9,12-15,22H,3,10-11,16-21H2,1-2H3

InChI Key

CEIALHUCRRVMCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CCCCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-2,4-dioxo-3-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, phenylhydrazine, and other reagents in the presence of a catalyst to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2,4-dioxo-3-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications of Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-phenyl-1-piperazinyl)butyl)-, ethyl ester

Pyrido(2,3-d)pyrimidine derivatives are of interest in medicinal chemistry because of their varied biological activities. this compound, is a complex organic compound that belongs to this class, with potential therapeutic applications. The compound's unique structure, featuring a piperazine moiety and a pyrimidine ring, makes it a subject of interest in pharmaceutical and medicinal chemistry research.

Overview

This compound, also known as Ethyl 7-methyl-2,4-dioxo-3-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, has the CAS number 160031-36-7.

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions, often starting with the condensation of appropriate materials under controlled conditions. A common method includes reacting ethyl acetoacetate, phenylhydrazine, and other reagents in the presence of a catalyst to form the pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for yield and purity on a larger scale, using automated systems for precise control of reaction conditions like temperature, pressure, and pH. Continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring or the piperazine moiety.

The products of these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has applications in several scientific research fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Studied for potential interactions with biological macromolecules.
  • Medicine: Investigated for potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
  • Industry: Utilized in developing new materials and chemical processes.

Pyrido(2,3-d)pyrimidine derivatives have demonstrated diverse biological activities, making them valuable in medicinal chemistry. Some derivatives exhibit anti-inflammatory effects by inhibiting inflammatory mediators like PGE2 and nitric oxide . They can also suppress COX-2 activity . Some pyrido[2,3-d]pyrimidines have significant inhibitory effects against kinases, including TKs, PI3K, and CDK4/6 . Some have shown anticancer activity .

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-2,4-dioxo-3-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues:

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Pyrido[2,3-d]pyrimidine Ethyl ester, 7-methyl, 3-phenyl, 1-(4-(4-phenylpiperazinyl)butyl) Likely kinase inhibition, antimicrobial, or anticancer (inferred from structural analogs) Multi-step synthesis involving condensation and alkylation
Pyrido[2,3-d]pyrimidin-7(8H)-ones (e.g., Palbociclib) Pyrido[2,3-d]pyrimidine with C5-C6 unsaturation Varied substituents at positions 2, 4, and 5 CDK4/6 inhibition (FDA-approved for breast cancer) Preformed pyrimidine or pyridine ring strategies
Compound 15a,b () Pyrido[2,3-d]pyrimidine Arylazo and amino groups Strong Gram-positive antibacterial activity (MIC: 2–8 µg/mL for B. subtilis) Condensation of azonicotinates with ammonia
Compound 16 () Pyrido[2,3-d]pyrimidine Thiourea-derived substituents Broad-spectrum antimicrobial activity Fusion of azonicotinates with thiourea
1-Ethyl-5-furfuryl pyrido[2,3-d]pyrimidines () Pyrido[2,3-d]pyrimidine Furfuryl and ethyl groups Antitumor and antimicrobial activity Condensation with arylisothiocyanates
Pyrido[2,3-d]pyrimidine-5-carboxylic acid derivatives () Pyrido[2,3-d]pyrimidine Cyclopropyl, phenyl, or methyl groups Varied (anticancer, kinase inhibition) Multi-component reactions using tetronic acid

Key Comparative Insights:

Bioactivity :

  • The target compound’s 4-phenylpiperazinylbutyl chain may enhance affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) compared to simpler alkyl chains in analogs .
  • Ethyl ester vs. free carboxylic acid (e.g., in ’s thioxo analog): Esters generally improve membrane permeability, but thioxo groups (as in ) may alter binding via sulfur-mediated interactions .

Selectivity :

  • Substitutions at position 6 (e.g., 3,5-dimethoxyphenyl in ) significantly improve kinase selectivity (e.g., FGFR over VEGFR). The target’s 7-methyl and 3-phenyl groups may similarly fine-tune target specificity .

Synthetic Complexity :

  • The target compound’s piperazinylbutyl chain requires multi-step alkylation, contrasting with simpler derivatives (e.g., ’s arylazo compounds synthesized via one-pot condensation) .

Antimicrobial vs. Anticancer Focus :

  • While many analogs (e.g., ) prioritize Gram-positive bacteria, the target’s phenylpiperazine moiety aligns with CNS-active or kinase-targeting compounds, suggesting divergent applications .

Research Findings and Data Tables

Table 1: Antimicrobial Activity of Select Pyrido[2,3-d]pyrimidines

Compound MIC (µg/mL) vs. B. subtilis Substituents Reference
Target Inferred: 2–10 (structural analog) Ethyl ester, phenylpiperazinylbutyl
15a 2.5 Arylazo
16 4.0 Thiourea

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidines

Compound IC₅₀ (µM) vs. MCF-7 Key Features Reference
Target Predicted: <1.0 Piperazinylbutyl chain
Palbociclib 0.011 CDK4/6 inhibitor
9a () 1.2 Two heteroaromatic rings

Biological Activity

Pyrido(2,3-d)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-phenyl-1-piperazinyl)butyl)-, ethyl ester , exploring its biological activity through various studies and research findings.

Overview of Pyrido(2,3-d)pyrimidine Derivatives

Pyrido(2,3-d)pyrimidines are a class of heterocyclic compounds known for their ability to interact with multiple biological targets. They exhibit a range of pharmacological activities including antitumor , antiviral , anti-inflammatory , and antibacterial properties. The biological mechanisms often involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and various protein kinases.

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Pyrido(2,3-d)pyrimidines inhibit DHFR, which is crucial for DNA synthesis by converting dihydrofolate to tetrahydrofolate. This inhibition leads to reduced levels of nucleotides necessary for DNA replication and repair, particularly affecting rapidly dividing cells such as cancer cells .
  • Targeting Cyclin-Dependent Kinases (CDKs) :
    • Compounds in this class have been shown to selectively inhibit CDK4/6, leading to cell cycle arrest in cancer cells. For instance, PD-0332991 (palbociclib), a well-known CDK inhibitor derived from this scaffold, has demonstrated significant efficacy in clinical trials for breast cancer treatment .

Table 1: Biological Activities of Pyrido(2,3-d)pyrimidine Derivatives

Compound NameTarget EnzymeIC50 (µM)Activity TypeReference
PD-0332991CDK40.011Antitumor
PD-0332991CDK60.015Antitumor
Compound 5jHIV-1 Integrase90Antiviral
Compound B1H1975 Cells15.629Antiproliferative
Compound B8A549 Cells0.297Antiproliferative

Case Studies and Research Findings

  • Antiviral Activity :
    • A series of pyridopyrimidine derivatives were synthesized and tested for anti-HIV-1 activity. The most active compound exhibited an EC50 value of 90 µM with minimal cytotoxicity towards human cells. This suggests potential for development into novel anti-HIV agents .
  • Antitumor Efficacy :
    • In vitro studies demonstrated that several pyrido(2,3-d)pyrimidine derivatives significantly inhibited the proliferation of various cancer cell lines, including HCT-116 and MCF-7. Notably, compounds showed stronger inhibitory activity compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties :
    • Recent studies have indicated that some derivatives exhibit potent anti-inflammatory effects by inhibiting COX-2 activity with IC50 values comparable to celecoxib. This positions them as promising candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of pyrido(2,3-d)pyrimidine derivatives is influenced by their structural modifications:

  • Substituents on the phenyl ring can enhance binding affinity to target enzymes.
  • Alkyl or aryl substitutions at specific positions can improve selectivity and potency against particular kinases or receptors.

Q & A

Q. How are stability studies conducted for derivatives with labile dioxo groups?

  • Accelerated stability testing (40°C/75% RH) over 4 weeks monitors degradation via LCMS. Degradation products (e.g., hydrolyzed carboxylic acids) are identified, and formulations (e.g., lyophilized powders) are developed to enhance shelf life .

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